4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine is a heterocyclic compound that features both pyridine and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine typically involves the reaction of 4,6-dichloro-2-aminopyridine with 2-hydroxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Nucleophilic substitution: Substituted benzoxazole derivatives.
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Coupling reactions: Biaryl compounds.
Scientific Research Applications
4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials science: It can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biological studies: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Used in the synthesis of disubstituted pyrimidines.
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Used in the synthesis of MOFs.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor for cancer treatment.
Uniqueness
4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine is unique due to its dual presence of pyridine and benzoxazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H7Cl2N3O |
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Molecular Weight |
280.11 g/mol |
IUPAC Name |
4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H7Cl2N3O/c13-7-5-8-11(9(14)10(7)15)17-12(18-8)6-1-3-16-4-2-6/h1-5H,15H2 |
InChI Key |
ALJVQIMNGILFGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
Origin of Product |
United States |
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